2-(Methyl(3-nitrophenyl)amino)acetonitrile
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Overview
Description
2-(Methyl(3-nitrophenyl)amino)acetonitrile is an organic compound with a complex structure that includes a nitrophenyl group, a methyl group, and an aminoacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-nitrophenyl)amino)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of 3-nitroaniline with methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(3-nitrophenyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
2-(Methyl(3-nitrophenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Methyl(3-nitrophenyl)amino)acetonitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can also act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-nitrophenyl)acetamide: Similar structure but with a cyanoacetamide group.
2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring instead of the acetonitrile moiety.
Uniqueness
2-(Methyl(3-nitrophenyl)amino)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-(N-methyl-3-nitroanilino)acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(6-5-10)8-3-2-4-9(7-8)12(13)14/h2-4,7H,6H2,1H3 |
InChI Key |
CWUBESFKMVFEFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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